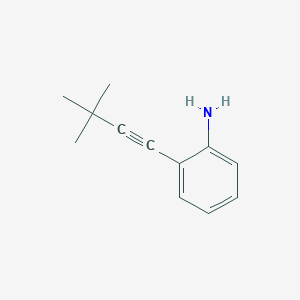

2-(3,3-Dimethylbut-1-yn-1-yl)aniline

Description

Significance of Arylalkynes in Contemporary Synthetic Chemistry

Arylalkynes are a cornerstone of modern synthetic chemistry, prized for their utility as versatile building blocks. nih.gov The carbon-carbon triple bond provides a hub of reactivity, participating in a vast array of transformations including addition reactions, cycloadditions, and oxidative cleavage. libretexts.orgmasterorganicchemistry.com Their high thermodynamic energy makes reactions involving alkynes generally favorable and irreversible. researchgate.net

One of the most prominent applications of arylalkynes is in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which efficiently forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology is fundamental for constructing conjugated enynes and arylalkynes, which are key components in pharmaceuticals, natural products, and advanced organic materials. libretexts.orgmdpi.com Furthermore, the development of photoredox and dual catalysis systems has expanded the repertoire of alkyne reactions to include hydroalkylation and arylalkylation, enabling the synthesis of highly substituted alkenes with excellent regioselectivity. nih.gov

Ortho-Substituted Anilines as Versatile Synthetic Intermediates

Anilines, particularly those bearing substituents at the ortho position, are crucial intermediates in organic synthesis. slideshare.netresearchgate.net Their bifunctional nature, possessing both a nucleophilic amino group and a reactive aromatic ring, allows for the construction of a wide variety of nitrogen-containing heterocycles. rsc.org The strategic placement of an ortho substituent can influence the regioselectivity of subsequent C-H functionalization reactions, providing a powerful tool for the late-stage modification of complex molecules. bath.ac.uk

Ortho-functionalized anilines are foundational materials for synthesizing medicinally important molecules, including quinolines, indoles, and various alkaloids. nih.govnih.gov The development of novel synthetic methods continues to broaden their utility; for instance, recently discovered rearrangement reactions provide facile access to ortho-sulfonyl anilines, which are important building blocks for pharmaceuticals. nih.govnih.gov The ability to precisely control reactions at the position adjacent to the amino group makes these compounds indispensable in the synthesis of targeted molecular structures. bath.ac.uk

Architectural Peculiarities and Synthetic Potential of the 2-(3,3-Dimethylbut-1-yn-1-yl)aniline Scaffold

The molecular architecture of this compound is distinguished by two key features: the ortho arrangement of the amino and alkynyl groups, and the presence of a bulky tert-butyl substituent on the alkyne terminus. This specific arrangement makes it an ideal precursor for intramolecular cyclization reactions, predominantly leading to the formation of 2-substituted indoles. The proximity of the nucleophilic amine to the electrophilic alkyne facilitates ring closure, a transformation that can be promoted by various catalytic systems.

The tert-butyl group imparts significant steric hindrance, which can influence the reactivity and selectivity of its transformations. While this bulk can sometimes hinder reactions, it also provides a tool for controlling stereochemistry and preventing unwanted side reactions like oligomerization. nih.gov The primary synthetic potential of this scaffold lies in its conversion to 2-tert-butyl-indole derivatives, which are valuable heterocyclic motifs in medicinal chemistry. Gold-catalyzed cyclization is a particularly mild and efficient method for this transformation. organic-chemistry.org

The table below summarizes a key synthetic application of this scaffold, demonstrating its utility in gold-catalyzed indole (B1671886) synthesis.

| Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

| NaAuCl₄ | iPrOH | 80 °C | 2-(tert-butyl)-1H-indole | High | nih.gov |

This table illustrates the cyclization of the title compound to form 2-(tert-butyl)-1H-indole. The reaction proceeds efficiently under gold catalysis.

However, the steric bulk of the tert-butyl group can be a limitation. For instance, in certain electrophilic cyclization reactions designed to produce 3-haloquinolines, substrates bearing a sterically hindered t-Bu group on the triple bond failed to cyclize as desired. nih.gov

Historical Development and Evolution of Related o-Alkynylaniline Chemistry

The chemistry of o-alkynylanilines has evolved significantly over the past few decades, driven by the importance of the heterocyclic products derived from them. rsc.org Initially, the synthesis of these precursors was reliably achieved through the Sonogashira cross-coupling of o-haloanilines with terminal alkynes, a method that remains highly relevant today. nih.govnih.gov

Early methods for the cyclization of o-alkynylanilines to form indoles often required harsh conditions, such as the use of strong bases. researchgate.net The major breakthrough in this area came with the application of transition metal catalysis. A wide range of metals, including palladium, copper, and silver, have been successfully employed to catalyze the intramolecular cyclization, offering milder reaction conditions and greater functional group tolerance. researchgate.netrsc.orgnih.govnih.gov

More recently, gold catalysis has garnered significant attention due to the exceptional carbophilicity of gold species, which efficiently activate the alkyne toward nucleophilic attack by the aniline (B41778) nitrogen. nih.govresearchgate.net Gold(I) and Gold(III) catalysts have proven to be exceptionally effective, allowing reactions to proceed under very mild conditions, often at room temperature and even in aqueous media. organic-chemistry.orgresearchgate.net The evolution of this field now also includes metal-free processes and innovative photo- and electrocatalytic methodologies, reflecting a broader trend in organic synthesis towards more sustainable and environmentally friendly practices. rsc.orgresearchgate.net These modern methods have transformed o-alkynylanilines into versatile and indispensable building blocks for constructing a diverse array of N-heterocycles. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

116491-51-1 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-(3,3-dimethylbut-1-ynyl)aniline |

InChI |

InChI=1S/C12H15N/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,13H2,1-3H3 |

InChI Key |

SMULJKWKGCGBMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,3 Dimethylbut 1 Yn 1 Yl Aniline and Its Precursors

Synthesis of Halogenated Aniline (B41778) Precursors

The introduction of the 3,3-dimethylbut-1-yn-1-yl group onto the aniline ring typically requires a halogenated aniline as the starting material. The choice of halogen (iodine, bromine, or chlorine) significantly influences the reactivity in the subsequent coupling step, with the reactivity order being I > Br > Cl.

Preparation of 2-Haloanilines for Alkyne Introduction

Several synthetic strategies are employed for the preparation of 2-haloanilines, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

2-Iodoaniline (B362364) , being the most reactive precursor for Sonogashira coupling, can be synthesized through various methods. One common approach involves the iodination of anthranilic acid followed by decarboxylation. Another effective method is the diazotization of 2-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide.

2-Bromoaniline can be prepared by the direct bromination of aniline. However, this reaction can lead to a mixture of ortho, para, and polybrominated products. To achieve better selectivity for the ortho position, the amino group can be protected as an acetanilide (B955) prior to bromination, which sterically hinders the para position and directs bromination to the ortho position. Subsequent hydrolysis of the amide yields 2-bromoaniline.

2-Chloroaniline is commonly synthesized by the reduction of 2-nitrochlorobenzene. This reduction can be achieved using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.

Formation of the Aryl-Alkyne Bond

The crucial step in the synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)aniline is the formation of the carbon-carbon bond between the aniline ring and the alkyne. The Sonogashira coupling is the premier method for this transformation.

Palladium-Catalyzed Sonogashira Coupling for this compound Synthesis

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. galchimia.com For the synthesis of this compound, this involves the reaction of a 2-haloaniline with 3,3-dimethyl-1-butyne (B43207).

The general reaction scheme is as follows:

Figure 1: General scheme for the Sonogashira coupling of a 2-haloaniline with 3,3-dimethyl-1-butyne. X = I, Br.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. A variety of palladium sources can be employed, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black.

Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are commonly used. The electronic and steric properties of the phosphine ligand can significantly impact the reaction outcome. Electron-rich and bulky phosphine ligands often enhance the rate of the oxidative addition step in the catalytic cycle, leading to higher yields. For instance, the use of bulky, electron-rich biarylphosphines has been shown to be effective in promoting the coupling reaction.

N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands for the Sonogashira coupling, often providing high catalytic activity and stability.

The following table summarizes the effect of different catalytic systems on the Sonogashira coupling of 2-iodoaniline with 3,3-dimethyl-1-butyne.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | Toluene | 70 | 85 |

| Pd(OAc)₂ | XPhos | - | Cs₂CO₃ | Dioxane | 100 | 92 |

| [Pd(IPr)(3-CF₃-An)Cl₂] | - | - | t-BuONa | THF | 45 | 92 |

This is an interactive data table. The data is illustrative and compiled from general findings in Sonogashira coupling literature.

The choice of base and solvent is also crucial for the success of the Sonogashira coupling. The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate, and to neutralize the hydrogen halide formed during the reaction. Common bases include amines such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently used. The polarity of the solvent can influence the reaction rate and yield. In some cases, the reaction can be performed under solvent-free conditions or in "green" solvents like water to enhance the sustainability of the process.

The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the 2-haloaniline precursor. 2-Iodoaniline, being the most reactive, often allows for milder reaction conditions.

The following table outlines the impact of various reaction conditions on the yield of this compound.

| 2-Haloaniline | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Iodoaniline | Et₃N | THF | 25 | 12 | 95 |

| 2-Bromoaniline | K₂CO₃ | DMF | 80 | 24 | 78 |

| 2-Iodoaniline | Piperidine | Water | 50 | 8 | 90 |

This is an interactive data table. The data is illustrative and compiled from general findings in Sonogashira coupling literature.

Alternative Coupling Reactions for Alkyne Incorporation

While the Sonogashira coupling is the most prevalent method, other reactions can also be employed to form the aryl-alkyne bond.

The Castro-Stephens coupling is a reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne. This reaction predates the Sonogashira coupling and does not require a palladium catalyst. However, it often necessitates stoichiometric amounts of the copper acetylide and higher reaction temperatures. For the synthesis of this compound, this would involve the pre-formation of copper(I) 3,3-dimethyl-1-butyn-1-ide, which is then reacted with a 2-haloaniline.

Another approach involves the reaction of a lithiated alkyne with an electrophilic aniline derivative . For instance, 3,3-dimethyl-1-butyne can be deprotonated with a strong base like n-butyllithium to form the corresponding lithium acetylide. This nucleophile could then potentially react with a suitable electrophilic aniline species, although this is a less common route for this specific transformation.

Multi-Component Reaction Strategies Towards this compound Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govmdpi.comuniba.it While a direct one-pot synthesis of this compound via an MCR is not prominently documented, MCRs are extensively used to construct complex heterocyclic structures starting from ortho-alkynylanilines, which are direct precursors to the target molecule. These reactions highlight the synthetic utility of the ortho-alkynyl aniline scaffold in generating molecular diversity.

For instance, a palladium-catalyzed three-component reaction of a 2-alkynylaniline, a 2-alkynylbromobenzene, and an electrophile can produce diverse 11H-indeno[1,2-c]quinolines. nih.gov This transformation showcases the ability of the 2-alkynylaniline core to participate in complex annulation cascades. Another notable example is a consecutive four-component reaction starting from ortho-haloanilines and terminal alkynes, which proceeds through an alkynylation–cyclization–iodination–alkylation sequence to generate trisubstituted 3-iodoindoles. beilstein-journals.org

A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, acetone, and various amines. beilstein-journals.org While this does not directly yield the target compound, it demonstrates the feasibility of constructing complex aniline derivatives through multi-component benzannulation. beilstein-journals.org Similarly, three-component reactions involving 2-ethynylanilines, perfluoroalkyl iodides, and carbon monoxide have been employed to synthesize fluorinated lactams.

The Mannich reaction, a classic three-component reaction, has been used for the regioselective synthesis of 2-aminomethylated estrone (B1671321) derivatives, showcasing the power of MCRs in achieving specific substitution patterns on aromatic rings. nih.gov These examples collectively underscore the potential of MCR strategies to generate a wide array of analogues by utilizing the reactivity of the alkyne and amine functionalities inherent to the 2-alkynylaniline structure.

Table 1: Examples of Multi-Component Reactions for the Synthesis of 2-Alkynylaniline Analogues and Related Heterocycles

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Three-Component Reaction | 2-Alkynylaniline, 2-Alkynylbromobenzene, Electrophile | Palladium catalyst | 11H-Indeno[1,2-c]quinolines | nih.gov |

| Consecutive Four-Component Reaction | ortho-Haloaniline, Terminal Alkyne, N-Iodosuccinimide, Alkyl Halide | Copper-free, base-catalyzed | Trisubstituted 3-Iodoindoles | beilstein-journals.org |

| Three-Component Benzannulation | Heterocycle-substituted 1,3-diketone, Acetone, Amine | Heat | meta-Hetarylanilines | beilstein-journals.org |

| Mannich Reaction | Estrone, Dimethylamine, Formaldehyde | Not specified | 2-Dimethylaminomethylated Estrone | nih.gov |

Chemo- and Regioselective Synthetic Approaches

Chemo- and regioselectivity are critical in the synthesis of this compound to ensure the formation of the desired isomer and to avoid unwanted side reactions. The Sonogashira coupling is a cornerstone reaction for the synthesis of 2-alkynylanilines, the direct precursors to the target compound. youtube.comlibretexts.org This cross-coupling reaction between a terminal alkyne and an aryl halide is typically catalyzed by a combination of palladium and copper complexes. libretexts.orgnih.gov

The synthesis of 2-ethynylaniline (B1227618) derivatives has been achieved with high yields through the Sonogashira cross-coupling of o-iodoanilines with terminal alkynes. nih.govorganic-chemistry.org The choice of catalyst, base, and solvent is crucial for achieving high regioselectivity, especially when the aniline ring has other potential reaction sites. For instance, in the case of 2,4-dichloroquinoline, Sonogashira coupling occurs regioselectively at the C-2 position due to the higher reactivity of the chloro group at this position, which is influenced by the adjacent nitrogen atom. beilstein-journals.org

Beyond the initial C-C bond formation, subsequent reactions of 2-alkynylanilines must also be controlled. For example, a base-promoted synthesis of α-(2-indolyl) ketones is achieved through a 5-endo-dig cyclization of 2-alkynylanilines, followed by a regioselective aroylation of the resulting carbanion. rsc.org This demonstrates a tandem reaction where the initial cyclization dictates the position of the subsequent functionalization.

Furthermore, radical-mediated cyclizations of N-(2-alkynyl)anilines can lead to the formation of 3-selenylquinolines, where the regioselectivity of the cyclization (6-endo-dig) is key to the formation of the quinoline (B57606) core. researchgate.net Metal-free approaches have also been developed, such as the [4+2] cycloaddition of in situ generated azadienes with terminal alkynes to regioselectively synthesize C-3-functionalized quinolines. organic-chemistry.org These methods highlight the diverse strategies available to control the outcome of reactions involving 2-alkynylaniline precursors, enabling the synthesis of a wide range of specifically functionalized derivatives.

Table 2: Chemo- and Regioselective Reactions in the Synthesis of 2-Alkynylanilines and Derivatives

| Reaction | Substrate(s) | Reagents/Catalyst | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | o-Iodoaniline, Terminal Alkyne | (PPh3)2CuBH4, DBU | Regioselective C-C bond formation at the ortho position | 2-Ethynylaniline derivative | nih.govorganic-chemistry.org |

| Sonogashira Coupling | 2,4-Dichloroquinoline, Terminal Alkyne | Pd/C, CuI, PPh3 | Regioselective alkynylation at the more reactive C-2 position | 2-Alkynyl-4-chloroquinoline | beilstein-journals.org |

| Tandem Cyclization-Aroylation | 2-Alkynylaniline, Arylaldehyde | Base (e.g., t-BuOK) | Regioselective 5-endo-dig cyclization followed by aroylation | α-(2-Indolyl) ketone | rsc.org |

| Radical Cyclization | N-(2-Alkynyl)aniline | Arylselenyl radical | Regioselective 6-endo-dig cyclization | 3-Selenylquinoline | researchgate.net |

| Hetero-Diels-Alder Cycloaddition | 2-Aminobenzyl alcohol, Terminal Alkyne | KOH-DMSO (metal-free) | Regioselective formation of C-3 functionalized quinolines | C-3-Functionalized quinoline | organic-chemistry.org |

Chemical Transformations and Reaction Pathways of 2 3,3 Dimethylbut 1 Yn 1 Yl Aniline

Cyclization Reactions for Nitrogen Heterocycle Formation

The primary reactive pathway for 2-(3,3-Dimethylbut-1-yn-1-yl)aniline involves the intramolecular cyclization between the aniline (B41778) nitrogen and the alkyne moiety. This process, known as annulation, leads to the formation of a new heterocyclic ring fused to the original benzene (B151609) ring. The nature of the catalyst or reagent employed is the determining factor in the structure of the resulting product.

Intramolecular Annulation Reactions

Intramolecular annulation of this compound is a versatile method for constructing fused nitrogen heterocycles. The presence of the bulky tert-butyl group on the alkyne chain plays a crucial role in directing the regioselectivity of these cyclization reactions.

Palladium catalysts are highly effective in promoting the intramolecular cyclization of 2-alkynylaniline derivatives to form substituted indoles. nih.gov This transformation is a cornerstone of modern heterocyclic chemistry, offering a direct route to the indole (B1671886) core, a privileged scaffold in medicinal chemistry. beilstein-journals.org The general reaction involves the activation of the alkyne by a palladium species, followed by nucleophilic attack from the aniline nitrogen.

In the case of this compound, palladium-catalyzed cyclization proceeds to form 2-(tert-butyl)-1H-indole. Various palladium sources, such as Palladium(II) acetate (B1210297), can be used to facilitate this reaction. The process is believed to involve an aminopalladation step followed by reductive elimination. The versatility of this method allows for the synthesis of a wide array of functionalized indoles. mdpi.com

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

| Starting Material | Catalyst | Product | Reference |

|---|---|---|---|

| 2-(1-Alkynyl)-N-alkylideneanilines | Palladium acetate / tri-n-butylphosphine | 2-substituted-3-(1-alkenyl)indoles | beilstein-journals.org |

| 2-Alkynylanilines | Pd(CH₃CN)₂Cl₂ / Xphos | 2-Substituted-indoles | nih.gov |

| Aniline-tethered alkylidenecyclopropanes | Palladium catalyst / O₂ | 2- and 3-vinylindoles | researchgate.net |

The treatment of 2-alkynylanilines with electrophilic reagents provides a direct pathway to the synthesis of quinoline (B57606) derivatives. beilstein-journals.org This method is characterized by its mild reaction conditions and tolerance of various functional groups. nih.gov For this compound, electrophilic cyclization leads to the formation of 4-(tert-butyl)quinolines, often with a halogen or other electrophile incorporated at the 3-position.

Commonly used electrophiles include iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and phenylselenyl bromide (PhSeBr). nih.govnih.gov The reaction is initiated by the attack of the alkyne on the electrophile, forming a vinyl cation intermediate. This is followed by an intramolecular attack from the aniline ring (a 6-endo-dig cyclization) to form the quinoline skeleton. nih.govnih.gov Mercury salts, such as Hg(OTf)₂, can also catalyze this type of ring closure to yield quinolines without a substituent at the 3-position. nih.gov

Table 2: Electrophiles for Quinoline Synthesis from 2-Alkynylanilines

| Electrophile/Catalyst | Resulting 3-Position Substituent | Reference |

|---|---|---|

| I₂ or ICl | Iodo | nih.govnih.gov |

| Br₂ | Bromo | nih.gov |

| PhSeBr | Phenylseleno | beilstein-journals.orgnih.gov |

| p-O₂NC₆H₄SCl | Arylsulfenyl | nih.gov |

| Hg(OTf)₂ | Hydrogen | nih.gov |

The synthesis of benzothiazines from this compound is not a direct transformation but typically requires modification of the aniline into a suitable precursor, such as a thiourea. While numerous methods exist for synthesizing 1,4-benzothiazines, they often start from 2-aminothiophenol (B119425) and a suitable dielectrophile. nih.gov

Ruthenium catalysts offer alternative pathways for the cyclization of 2-alkynylanilines. Ruthenium(II) complexes, in particular, can activate the alkyne moiety and promote intramolecular reactions. nih.gov Unlike some palladium-catalyzed reactions, ruthenium-induced cyclizations can proceed through different mechanistic manifolds, including the formation of a vinylidene intermediate. nih.gov

The reaction of a Ru(II) complex with a 2-alkynylaniline can lead to the formation of either C2- or C3-metalated indole intermediates, depending on whether the reaction follows a vinylidene or a non-vinylidene pathway. nih.gov The selectivity between these pathways can be influenced by factors such as temperature and solvent polarity. nih.gov These intermediates can then be further functionalized. Other ruthenium-catalyzed processes, such as cycloisomerization-6π-cyclization sequences, have been used to synthesize different heterocycles like pyridines from related unsaturated precursors, highlighting the versatility of ruthenium in promoting complex cyclization cascades. nih.gov

Mechanism of Cyclization and Regioselectivity

The mechanism of cyclization and the resulting regioselectivity are highly dependent on the chosen synthetic method.

In palladium-catalyzed indole synthesis , the reaction is generally accepted to proceed via a 5-endo-dig cyclization. The regioselectivity is controlled by the initial coordination of the palladium catalyst to the alkyne, followed by the intramolecular nucleophilic attack of the aniline nitrogen. For this compound, the bulky tert-butyl group sterically ensures that the cyclization leads exclusively to the formation of 2-(tert-butyl)-1H-indole.

For electrophilic cyclization to quinolines , the reaction follows a 6-endo-dig pathway. nih.gov The electrophile (e.g., I⁺) adds to the alkyne, forming a stabilized vinyl cation intermediate. The regioselectivity of the subsequent intramolecular Friedel-Crafts-type reaction is directed by the electronics of the aniline ring and the stability of the intermediate. The attack occurs at the carbon ortho to the amino group, leading to the six-membered quinoline ring.

The mechanism of ruthenium-catalyzed cyclizations can be more complex. One proposed pathway involves the formation of a ruthenium-vinylidene complex from the terminal alkyne. nih.gov The aniline nitrogen then attacks the activated α-carbon of the vinylidene, leading to a zwitterionic intermediate that cyclizes to form a C2-metalated indole. An alternative non-vinylidene pathway involves direct nucleophilic attack on the Ru-coordinated alkyne, which can lead to a C3-metalated indole. nih.gov The regioselectivity is thus a result of a delicate balance between reaction conditions that favor one pathway over the other. nih.gov Theoretical studies, such as Density Functional Theory (DFT), are often employed to elucidate the precise mechanisms and origins of selectivity in these catalyst-dependent transformations. semanticscholar.org

Hydroamination Reactions of the Alkyne Moiety

The addition of an N-H bond across the carbon-carbon triple bond of the alkyne, known as hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds such as enamines and imines. nih.gov

Intermolecular hydroamination involves the reaction of the alkyne on this compound with a separate amine molecule. This transformation can be catalyzed by various transition metals, with lanthanide salts being particularly effective for the hydroamination of unactivated alkenes with anilines to yield Markovnikov products. organic-chemistry.org While methods for the intermolecular hydroamination of unactivated alkenes with dialkyl amines have been developed using photocatalysis, the direct intermolecular hydroamination of internal alkynes like the one present in the target molecule often requires specific catalytic systems to achieve high efficiency and selectivity. nih.govnih.gov Gold(I) salts have been shown to catalyze the intermolecular hydroamination of allenamides with aniline derivatives, proceeding under mild conditions to produce E-enamides stereoselectively. scispace.com

| Catalyst System | Amine Substrate | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Lanthanide Triflates (e.g., Lu(OTf)₃) | Anilines | Ionic Solvent (n-Bu₄PI/I₂), mild temperature | Markovnikov adducts | organic-chemistry.org |

| Iridium Photocatalyst | Secondary Alkyl Amines | Visible light irradiation, room temperature | Anti-Markovnikov adducts (on olefins) | nih.govnih.gov |

| Cationic Au(I) Salts | Aniline derivatives | Dichloromethane, room temperature | Allylamino E-enamides (from allenamides) | scispace.com |

The strategic placement of the aniline and alkyne groups in this compound allows for tandem or cascade reactions. A potential pathway involves an initial intramolecular hydroamination, where the aniline nitrogen attacks the alkyne, followed by a subsequent functionalization step. Such sequences can rapidly build molecular complexity from a relatively simple starting material. For instance, silver-catalyzed tandem hydroamination/hydroarylation cascades have been developed for related substrates, leading to the formation of highly functionalized spiro-compounds under mild conditions. nih.gov While specific examples starting from this compound are not detailed in the literature, the substrate is well-suited for such transformations, potentially leading to novel heterocyclic scaffolds.

| Reaction Sequence | Potential Catalyst | Intermediate | Final Product Class | Reference Principle |

|---|---|---|---|---|

| Intramolecular Hydroamination followed by Intermolecular Coupling | Gold (Au) or Silver (Ag) salts | Dihydroquinoline derivative | Functionalized Heterocycles | nih.gov |

Functionalization and Derivatization of the Aniline and Alkyne Moieties

Both the aniline ring and the alkynyl group are amenable to a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

The azide-alkyne Huisgen cycloaddition is a powerful 1,3-dipolar cycloaddition reaction that forms a stable 1,2,3-triazole ring. wikipedia.org The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction typically involves a terminal alkyne and an azide. wikipedia.org While the alkyne in this compound is internal, related ruthenium-catalyzed reactions (RuAAC) are known to be effective for both terminal and internal alkynes, yielding 1,5-disubstituted triazoles. wikipedia.org Alternatively, the tert-butyl group could be replaced with a silyl (B83357) protecting group, which can be removed to generate a terminal alkyne, making it suitable for traditional CuAAC reactions to form 1,4-disubstituted triazoles. nih.gov

| Reaction Type | Catalyst | Alkyne Type | Typical Solvent | Product Regioisomer | Reference |

|---|---|---|---|---|---|

| Copper(I)-Catalyzed (CuAAC) | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | Terminal | Water, Ethanol, t-BuOH/H₂O | 1,4-disubstituted 1,2,3-triazole | nih.govresearchgate.net |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium complex (e.g., Cp*RuCl(PPh₃)₂) | Terminal or Internal | Organic solvents (e.g., Toluene, THF) | 1,5-disubstituted 1,2,3-triazole | wikipedia.org |

The aniline ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating amino group (-NH₂). chemistrysteps.comwikipedia.org The amino group is a powerful ortho, para-director. chemistrysteps.comlibretexts.org In this compound, the para position relative to the amino group is occupied by the alkynyl substituent. Therefore, electrophilic attack is expected to occur predominantly at the ortho positions (C4 and C6).

Common SEAr reactions include halogenation, nitration, and sulfonation. wikipedia.org However, the high reactivity of the aniline ring can lead to overreaction, such as poly-halogenation, and decomposition under strong acidic conditions required for nitration. libretexts.org To control the reactivity and improve yields of the mono-substituted product, the activating effect of the amino group can be attenuated by converting it into an amide, such as acetanilide (B955). The acetyl group can be easily removed by hydrolysis after the substitution reaction. libretexts.org It is also important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring. libretexts.org

| Reaction | Reagents | Expected Major Product(s) | Considerations | Reference |

|---|---|---|---|---|

| Bromination | Br₂/CH₃COOH | 4,6-Dibromo-2-(3,3-dimethylbut-1-yn-1-yl)aniline | Over-reactivity is common; protection of NH₂ group recommended for mono-substitution. | libretexts.org |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitro- derivatives | Requires protection of the NH₂ group (as acetanilide) to prevent oxidation and control regioselectivity. | libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(3,3-dimethylbut-1-yn-1-yl)benzenesulfonic acid | Reaction proceeds via the anilinium salt, directing sulfonation to the meta position relative to the -NH₃⁺ group. | libretexts.org |

The alkynyl and tert-butyl groups also offer opportunities for selective modification. The carbon-carbon triple bond can undergo a variety of transformations, including reduction to the corresponding alkene (using catalysts like Lindlar's catalyst for the cis-alkene) or alkane (via catalytic hydrogenation with Pd/C). Hydration of the alkyne, typically catalyzed by mercury salts in acidic media, would yield a ketone.

The tert-butyl group is generally robust and sterically bulky, making it relatively unreactive under many conditions. It often serves as a permanent blocking or structural group. Transformations involving the tert-butyl group typically require harsh conditions that could affect the aniline or alkyne functionalities. However, in specific synthetic contexts, cleavage of a tert-butyl group adjacent to a heteroatom can be achieved, although this is less common for carbon-carbon bonds without specific activating features. researchgate.net More commonly, derivatization occurs at the propargylic position if a suitable leaving group is present, though this is not applicable to the parent compound. diva-portal.org

Catalysis and Mechanistic Investigations in 2 3,3 Dimethylbut 1 Yn 1 Yl Aniline Chemistry

Palladium-Catalyzed Reactions

Palladium complexes are highly effective catalysts for reactions involving nucleophilic additions to unsaturated systems and cross-coupling processes. nih.govacs.org This dual capability has been leveraged in heterocyclization–coupling cascades, providing a direct and efficient route to complex heterocyclic systems from substrates like 2-(3,3-Dimethylbut-1-yn-1-yl)aniline. nih.gov

Palladium catalysts are adept at mediating cascade reactions that begin with the aminocyclization of a 2-alkynylaniline derivative, such as this compound, followed by a Heck-type coupling. This process allows for the direct synthesis of C3-alkenyl indoles, which are precursors to important tryptophan derivatives. acs.org

In a typical reaction, this compound is reacted with an alkene, such as methyl (Z)-2-acetamidoacrylate, in the presence of a palladium catalyst to yield a dehydrotryptophan derivative. acs.org The reaction involves an intramolecular attack of the aniline (B41778) nitrogen onto the palladium-activated alkyne, forming an indolyl-palladium intermediate. This intermediate is then intercepted by the alkene in a Heck-type coupling step to generate the final product and regenerate the palladium catalyst.

One specific study demonstrated the reaction of this compound with methyl α-aminoacrylate in the presence of PdCl₂ and KI in DMF under an air atmosphere. nih.govacs.org This cascade reaction produced methyl (Z)-2-acetamido-3-[2-(tert-butyl)-1H-indol-3-yl]acrylate. acs.org However, a common side reaction is the cycloisomerization of the starting alkynylaniline, which leads to the formation of a 3-unsubstituted indole (B1671886). nih.govacs.org

| 2-Alkynylaniline Substrate | Alkene Partner | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-(p-Tolylethynyl)aniline | Methyl α-aminoacrylate | PdCl₂, KI | DMF | Methyl (Z)-2-acetamido-3-(2-p-tolyl-1H-indol-3-yl)acrylate | Moderate |

| 2-(Oct-1-yn-1-yl)aniline | Methyl α-aminoacrylate | PdCl₂, KI | DMF | Methyl (Z)-2-acetamido-3-(2-hexyl-1H-indol-3-yl)acrylate | 20% |

| This compound | Methyl α-aminoacrylate | PdCl₂, KI | DMF | Methyl (Z)-2-acetamido-3-[2-(tert-butyl)-1H-indol-3-yl]acrylate | 20% |

Ligands play a crucial role in modern homogeneous transition metal catalysis, as their coordination to the metal center alters its structure and reactivity. nih.gov This modification influences the kinetic and selective aspects of the catalytic process, including reaction rate, substrate scope, and various forms of selectivity (regio-, chemo-, and enantioselectivity). nih.gov

In the context of palladium-catalyzed reactions of this compound, the choice of ligand can impact several key factors:

Catalyst Stability: Strongly binding ligands can prevent the precipitation of palladium nanoparticles, a common catalyst deactivation pathway. nih.gov

Reactivity: The electronic properties of a ligand, such as its σ-donating character, can increase the nucleophilicity of the palladium center, thereby lowering the activation energy for key steps like oxidative addition. nih.gov

Selectivity: The steric bulk of a ligand can facilitate reductive elimination and influence which of several possible reaction pathways is favored. nih.gov

For instance, in related palladium-catalyzed C-N cross-coupling reactions, the use of bulky, electron-rich phosphine (B1218219) ligands is common. nih.gov In the aminocyclization-Heck cascade, using a polymer-bound triphenylphosphine (B44618) (PPh₃) ligand was found to be advantageous, not for reactivity, but for simplifying the purification process by allowing for the easy removal of catalyst residues via filtration. nih.gov

The catalytic cycle for palladium-catalyzed cascade reactions, such as the aminocyclization-Heck coupling, is a multi-step process. While the exact intermediates can vary based on substrates and conditions, a generally accepted mechanism can be outlined. youtube.com

Oxidative Addition/Coordination: The cycle often begins with the coordination of the Pd(0) catalyst to the alkyne of this compound. Alternatively, if starting from a Pd(II) salt, an initial reduction to Pd(0) occurs, or the Pd(II) species directly activates the alkyne.

Intramolecular Aminopalladation: The aniline's amino group performs a nucleophilic attack on the coordinated alkyne. This intramolecular cyclization forms a vinyl-palladium(II) intermediate, creating the indole core.

Carbopalladation (Migratory Insertion): The alkene coupling partner coordinates to the palladium center. This is followed by the migratory insertion of the alkene into the vinyl-palladium bond, which forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from the newly appended alkyl chain is eliminated, along with the palladium, forming a double bond and regenerating a palladium hydride species.

Reductive Elimination/Catalyst Regeneration: The palladium hydride species eliminates HX (where X is the anion from the palladium salt) and is reduced back to the active Pd(0) catalyst, which can then enter another cycle. youtube.com

In some cases, particularly C-N coupling reactions, reductive elimination from an arylpalladium-amido intermediate is the turnover-limiting step, a phenomenon influenced by the electron-withdrawing nature of substituents on the amine. nih.gov

Copper-Catalyzed Transformations

Copper has emerged as a powerful and versatile catalyst capable of mediating a wide array of chemical transformations. beilstein-journals.org For substrates related to this compound, copper catalysts are particularly effective in annulation reactions to synthesize substituted indoles.

One relevant strategy is the copper-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines. organic-chemistry.org This reaction uses a terminal alkyne as a one-carbon synthon to construct the indole ring. The process is typically catalyzed by CuI with a base system like Cs₂CO₃/DBU. organic-chemistry.org The key steps involve the in situ generation of an aza-ortho-quinone methide from the aniline derivative and an alkynyl-copper(I) species. These intermediates undergo a 1,4-conjugate addition followed by a 5-exo-dig cyclization to furnish the indole core. organic-chemistry.org This methodology is compatible with a broad range of anilines and alkynes, tolerating both electron-donating and electron-withdrawing groups. organic-chemistry.org

| Aniline Derivative | Alkyne Partner | Catalyst | Base | Solvent | Temperature | Product Type | Yield Range |

|---|---|---|---|---|---|---|---|

| 2-(Tosylmethyl)aniline | Various Terminal Alkynes | CuI | Cs₂CO₃/DBU | Chlorobenzene | 120 °C | 2,3-Disubstituted Indoles | 72-93% |

Iron-Catalyzed Reactions

Iron is an attractive catalyst due to its low cost, low toxicity, and earth abundance. mdpi.com Iron-catalyzed reactions often involve C-H bond activation, providing novel pathways for functionalizing aromatic compounds like aniline derivatives. researchgate.net

While specific iron-catalyzed reactions of this compound are not extensively documented, related transformations of anilines highlight the potential of this catalyst system. For example, a novel iron-catalyzed para-selective C-H allylation of aniline derivatives has been developed using allyl alcohols. nih.gov This reaction employs a simple FeCl₃·6H₂O catalyst, which coordinates to a directing group on the aniline to alter the electronic properties of the aromatic ring and simultaneously activates the allyl alcohol. nih.gov Such chelation-induced strategies could potentially be adapted to achieve regioselective functionalization of the benzene (B151609) ring of this compound, provided a suitable directing group is installed.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are known for their ability to exhibit multiple oxidation states, making them effective in a variety of organic transformations, including C-H functionalization and oxidative cyanation. beilstein-journals.org

Ruthenium-catalyzed reactions have been successfully applied to aniline derivatives to achieve selective C-H functionalization at positions remote from the amino group. One study reports a ruthenium-catalyzed para- and meta-difluoroalkylation of anilines. rsc.org The mechanism involves an initial C-H and N-H cycloruthenation, which is a pivotal step in directing the subsequent functionalization to a remote C-H bond. rsc.org This approach offers a convenient method for accessing selectively difluoroalkylated products, which are of interest in medicinal chemistry. The principles of such remote C-H activation could foreseeably be applied to the aniline ring of this compound to introduce functional groups without disturbing the reactive alkyne moiety.

Silver-Catalyzed Processes

Silver catalysis has emerged as a powerful tool in the transformation of this compound and related 2-alkynylanilines, enabling a diverse range of cyclization and functionalization reactions. The superior alkynophilicity of silver salts, owing to their ability to form π-coordination complexes with carbon-carbon triple bonds, makes them effective catalysts for activating the alkyne moiety toward nucleophilic attack. rsc.org This activation facilitates various intramolecular cyclization pathways, leading to the formation of valuable heterocyclic scaffolds such as indoles and their derivatives.

Several silver-catalyzed methodologies have been developed, each offering unique advantages in terms of efficiency, selectivity, and substrate scope. These processes often proceed under mild reaction conditions and demonstrate tolerance to a variety of functional groups. Notable examples include domino oxidative cyclization, one-pot cyclization/fluorination, and enantioselective cyclizations.

One significant advancement is the silver-catalyzed domino oxidative cyclization of unprotected 2-alkynylanilines. researchgate.netresearchgate.net In these reactions, a silver(I) catalyst, in conjunction with an oxidant like Oxone, promotes a cascade of events involving both the amino and alkynyl groups. researchgate.netresearchgate.net Mechanistic investigations suggest that the reaction pathway can be influenced by the choice of metal catalyst, with silver favoring the formation of benzisoxazole derivatives. researchgate.net A plausible mechanism involves a Ag(I)/Ag(III) catalytic cycle with sequential oxidation and cyclization steps. researchgate.net

Furthermore, silver catalysts have been successfully employed in one-pot cyclization/fluorination reactions of 2-alkynylanilines. nih.gov These processes provide highly efficient routes to structurally diverse fluorinated indole derivatives, which are of significant interest in medicinal chemistry. The reaction proceeds in the presence of a silver catalyst and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.gov

Enantioselective synthesis of axially chiral 2-arylindoles has also been achieved through silver-catalyzed direct nucleophilic cyclization of 2-alkynylanilines. acs.org This method utilizes a chiral silver phosphate (B84403) catalyst to achieve high yields and enantioselectivities under mild conditions. acs.org Control experiments indicate a cooperative catalytic effect between the silver salt and a chiral phosphoric acid, where the former accelerates the reaction and the latter controls the enantioselectivity. acs.org

The versatility of silver catalysis is further demonstrated in cascade cyclization-stannylation reactions of N-electron-withdrawing group-substituted o-alkynylanilines with 2-tributylstannylfuran. nih.govrsc.org This process affords (3-indolyl)stannanes efficiently and with a broad reaction scope, without the need for additional ligands. nih.govrsc.org

Table 1: Overview of Silver-Catalyzed Reactions of 2-Alkynylanilines

| Reaction Type | Catalyst System | Key Features | Product Type |

|---|---|---|---|

| Domino Oxidative Cyclization | AgNO₃ / Oxone | Divergent catalytic activity compared to gold. researchgate.net | Benzisoxazoles researchgate.net |

| One-pot Cyclization/Fluorination | Ag(I) salt / NFSI or Selectfluor | Highly efficient synthesis of fluorinated indoles. nih.gov | Fluorinated Indoles nih.gov |

| Enantioselective Nucleophilic Cyclization | Chiral Silver Phosphate | High yields and enantioselectivities for axially chiral indoles. acs.org | C-C Axially Chiral 2-Arylindoles acs.org |

| Cascade Cyclization-Stannylation | Ag(I) salt / 2-tributylstannylfuran | Ligand-free, high efficiency, and broad scope. nih.govrsc.org | (3-Indolyl)stannanes nih.govrsc.org |

Lewis Acid-Mediated Reactions

Lewis acid catalysis provides an alternative and complementary approach to transition metal-catalyzed cyclizations of 2-alkynylanilines, including this compound, for the synthesis of indoles and related heterocycles. acs.orgnih.govscispace.com The fundamental role of the Lewis acid is to activate the alkyne moiety towards intramolecular nucleophilic attack by the aniline nitrogen. acs.org This activation is achieved through coordination of the Lewis acid to the triple bond, which increases its electrophilicity.

A variety of Lewis acids have been demonstrated to be effective catalysts for this transformation, with the choice of catalyst often influencing the reaction conditions and outcomes. nih.govstackexchange.com For instance, in the synthesis of indoles from methyl diazo(2-phenylmethyleneaminophenyl)acetate, a broad spectrum of Lewis acids, including boron trifluoride etherate and zinc triflate, were found to be highly efficient, often requiring only catalytic amounts (e.g., 1 mol%). nih.govscispace.com The reaction mechanism is proposed to involve the activation of an imine by the Lewis acid, facilitating an electrophilic attack on a diazo carbon to form a diazonium ion intermediate, which then undergoes cyclization and expulsion of nitrogen gas to yield the indole product. nih.govscispace.com

The scope of Lewis acid-mediated reactions extends to the functionalization of the resulting indole core. For example, Lewis acids such as B(C₆F₅)₃ have been utilized in the C3-allylation of indoles, demonstrating their utility in post-cyclization modifications. rsc.org

In the context of 2-alkynylanilide cycloisomerization, Lewis acid-catalyzed pathways are proposed to proceed via the nucleophilic attack of the amino group on the activated alkyne. acs.org This is in contrast to some transition metal-catalyzed reactions that may proceed through a vinylidene intermediate. acs.org Computational studies have supported the role of Lewis acids in accelerating dehydrative cyclization steps in related systems. mdpi.com

The efficiency of Lewis acid catalysis can be influenced by several factors, including the nature of the substrate and the specific Lewis acid employed. For instance, in the alkylation of 2,3-disubstituted indoles with trichloroacetimidates, various Lewis acid catalysts were evaluated to facilitate the transformation, highlighting the importance of catalyst screening for optimal results. nih.gov

Table 2: Comparison of Lewis Acids in Indole Synthesis

| Lewis Acid | Substrate Type | Key Mechanistic Step | Noteworthy Observations |

|---|---|---|---|

| Boron trifluoride etherate | Methyl diazo(2-phenylmethyleneaminophenyl)acetate | Activation of imine for electrophilic attack. nih.govscispace.com | Quantitative yield with 1 mol% catalyst. nih.govscispace.com |

| Zinc triflate | Methyl diazo(2-phenylmethyleneaminophenyl)acetate | Activation of imine for electrophilic attack. nih.govscispace.com | Reaction complete in under 10 minutes with 5 mol% catalyst. nih.gov |

| B(C₆F₅)₃ | Indoles | Activation of allylic esters for C3-allylation. rsc.org | Effective for post-functionalization of the indole ring. rsc.org |

In-Depth Mechanistic Studies

The cyclization of this compound and its analogs has been the subject of extensive mechanistic investigations to elucidate the intricate pathways governing these transformations. These studies, combining experimental and computational approaches, have provided valuable insights into the roles of catalysts, the nature of intermediates, and the factors controlling reaction kinetics and selectivity.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step mechanism of a chemical transformation. In the context of 2-alkynylaniline cyclizations, several key intermediates have been proposed and, in some cases, spectroscopically observed or trapped.

One of the most frequently invoked intermediates in electrophilic cyclizations of 2-alkynylanilines is a vinylic cation . nih.gov This intermediate is thought to form upon the attack of an electrophile (such as a proton or a metal cation) on the alkyne moiety. The stability of this vinylic cation can be influenced by the substituents on the alkyne, with electron-rich aryl groups generally providing better stabilization. nih.gov The formation of such an intermediate is a key step in many acid-catalyzed and some metal-catalyzed cyclization reactions. wikipedia.org

In some transition metal-catalyzed reactions, particularly those involving ruthenium, the formation of a vinylidene intermediate has been proposed. acs.org This pathway involves a 1,2-carbon migration, leading to a different mode of cyclization compared to the direct nucleophilic attack on the activated alkyne. acs.org

For silver-catalyzed oxidative cyclizations, intermediates involving different oxidation states of silver, such as Ag(I) and Ag(III) species , are believed to be part of the catalytic cycle. researchgate.net In these processes, vinyl-silver species have also been proposed as key intermediates. researchgate.net

In the context of the Fischer indole synthesis, which shares some mechanistic features with the cyclization of substituted anilines, enehydrazine intermediates have been identified. stackexchange.comsemanticscholar.org These are formed through the coupling of phenylhydrazines with vinyl halides and are key precursors to the indole product. semanticscholar.org

Kinetic Studies and Rate-Determining Steps

In theoretical studies of gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines, the formation of an allene (B1206475) species was identified as the rate-limiting step. nih.gov The calculated activation free energies indicated that the formation of this intermediate is significantly slower than its subsequent conversion to the final product. nih.gov

For Lewis acid-catalyzed reactions, the rate can be highly dependent on the concentration and nature of the catalyst. For example, in the synthesis of indoles from methyl diazo(2-phenylmethyleneaminophenyl)acetate using zinc triflate, the reaction time was significantly reduced by increasing the catalyst loading from 0.1 mol% to 5 mol%. nih.gov

In the B(3,4,5-F₃H₂C₆)₃-catalyzed C3-allylation of indoles, computational studies identified the nucleophilic attack of the indole on an in-situ generated carbocation as the rate-determining step, with a calculated relative free energy of 21.5 kcal mol⁻¹. rsc.org

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. DFT calculations provide detailed information about the geometries and energies of reactants, transition states, and intermediates, offering a molecular-level understanding of reaction pathways.

In the study of silver-catalyzed indole synthesis, DFT studies have been employed to understand unexpected reaction outcomes. For instance, in a "back-to-front" indole synthesis from pyrrole (B145914) precursors, DFT calculations suggested that the reaction proceeds via an initial activation of the pyrrole C-3 position, contrary to the conventional wisdom that pyrroles are more nucleophilic at the C-2 position. acs.orgwhiterose.ac.ukacs.org

Computational studies on the B(3,4,5-F₃H₂C₆)₃-catalyzed C3-allylation of indoles have provided a detailed mechanistic picture, starting from the coordination of the Lewis acid to the carbonyl group of the allylic ester, followed by the formation of a carbocation intermediate and subsequent nucleophilic attack by the indole. rsc.org These calculations also highlighted the significant contribution of dispersive interactions to the stability of the transition state. rsc.org

In the context of oxidative nucleophilic cyclization of 2-alkynylanilines, DFT calculations have been used to understand the reaction pathway in metal-free conditions, involving an oxidative dearomatization step followed by a Brønsted acid-promoted nucleophilic cyclization. nih.gov

Furthermore, theoretical studies on gold-catalyzed cyclizations have provided deeper insights into the reaction mechanism and rationalized intriguing experimental observations, such as the rate-limiting step and the conditions under which different products are formed. nih.gov These computational models are crucial for predicting reaction outcomes and designing more efficient catalytic systems.

Table 3: Computationally Investigated Mechanistic Features

| Catalytic System | Computational Method | Key Mechanistic Insight |

|---|---|---|

| Silver(I)-Catalysis | DFT | Revealed an unexpected C-3 pyrrole activation mode in a "back-to-front" indole synthesis. acs.orgwhiterose.ac.ukacs.org |

| B(3,4,5-F₃H₂C₆)₃ Lewis Acid | DFT (SMD/M06-2X/def2-TZVP//SMD/M06-2X/6-31G(d)) | Identified the rate-determining step as the nucleophilic attack of indole on a carbocation intermediate. rsc.org |

| Metal-Free Oxidative Cyclization | DFT | Elucidated a two-step mechanism involving oxidative dearomatization and Brønsted acid-promoted cyclization. nih.gov |

| Gold(I)-Catalysis | DFT (M06 functional) | Rationalized kinetic phenomena and identified the rate-limiting step in the cyclization of 2-alkynyl-N-propargylanilines. nih.gov |

Derivatives, Analogs, and Complex Architectures Incorporating the 2 3,3 Dimethylbut 1 Yn 1 Yl Aniline Motif

Synthesis of Substituted 2-(3,3-Dimethylbut-1-yn-1-yl)aniline Analogs

The synthesis of analogs of this compound can be systematically approached by modifying either the aniline (B41778) ring or the alkynyl chain. The Sonogashira cross-coupling reaction is a cornerstone of these synthetic strategies, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Variations on the aniline ring of this compound can be achieved by employing appropriately substituted 2-haloanilines as starting materials in a Sonogashira coupling reaction with 3,3-dimethyl-1-butyne (B43207). This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is highly efficient for creating a diverse range of analogs. libretexts.orgorganic-chemistry.org The choice of substituents on the aniline ring can be tailored to modulate the electronic properties, solubility, and subsequent reactivity of the resulting molecule. For instance, electron-donating or electron-withdrawing groups can be introduced at various positions on the ring.

A general synthetic scheme is depicted below:

Scheme 1: General synthesis of this compound analogs with modifications on the aniline ring via Sonogashira coupling.

| R Group (Substituent on Aniline Ring) | Corresponding 2-Haloaniline Precursor | Potential Properties of Analog |

| -CH₃ (Methyl) | Substituted 2-halo-methylaniline | Increased lipophilicity |

| -OCH₃ (Methoxy) | Substituted 2-halo-methoxyaniline | Altered electronic properties |

| -NO₂ (Nitro) | Substituted 2-halo-nitroaniline | Precursor for further functionalization |

| -Cl, -Br, -F (Halogens) | Substituted dihaloaniline | Sites for subsequent cross-coupling reactions |

Analogously, the alkynyl portion of the molecule can be modified by coupling 2-haloanilines with different terminal alkynes. This allows for the introduction of various functional groups at the terminus of the alkynyl chain, which can influence the molecule's steric bulk, polarity, and potential for further chemical transformations. The synthesis of terminal alkynes themselves can be achieved through various methods, including the alkylation of acetylene. libretexts.org

The following table illustrates potential variations:

| Terminal Alkyne | Resulting Analog | Potential Feature |

| Phenylacetylene | 2-(Phenylethynyl)aniline | Introduction of an additional aromatic moiety |

| 1-Pentyne | 2-(Pent-1-yn-1-yl)aniline | Increased chain length and flexibility |

| (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)aniline | Protecting group for the terminal alkyne, allowing for further selective reactions |

| Propargyl alcohol | 3-(2-Aminophenyl)prop-2-yn-1-ol | Introduction of a hydroxyl functional group |

Polymeric Materials Derived from this compound Monomers

While the direct polymerization of this compound has not been extensively documented, the structural similarity of this compound to other substituted anilines suggests its potential as a monomer for the synthesis of novel polyaniline (PANI) derivatives. researchgate.netnih.gov Polyanilines are a class of conducting polymers with a wide range of applications in electronics and sensors. The incorporation of a bulky, rigid 3,3-dimethylbut-1-yn-1-yl substituent onto the polymer backbone could significantly influence the material's properties, such as solubility, processability, and morphology. researchgate.net

Furthermore, the presence of the alkyne functionality opens avenues for other polymerization techniques, such as alkyne-based click polymerization or metathesis reactions, to create polymers with unique architectures and properties. mdpi.com For instance, the polymerization of disubstituted alkynes has been explored for the synthesis of cyclic polymers. nih.gov

Potential Polymerization Pathways:

Oxidative Polymerization: Similar to other aniline derivatives, this compound could potentially undergo oxidative polymerization to form a polyaniline-like structure. The bulky substituent may affect the chain packing and conductivity of the resulting polymer.

Alkyne-Based Polymerization: The terminal alkyne could participate in various polymerization reactions, leading to polymers with conjugated backbones. This could result in materials with interesting optical and electronic properties.

Integration into Macrocyclic and Supramolecular Frameworks

The rigid, linear geometry of the alkynyl group in this compound makes it an attractive component for the construction of macrocycles and supramolecular assemblies. nih.govbeilstein-journals.org Macrocyclic compounds have gained significant interest in drug discovery and materials science due to their unique conformational properties. nih.govyoutube.com The aniline moiety provides a site for further reactions to link these building blocks into larger cyclic structures.

The formation of such complex architectures often relies on self-assembly processes, where non-covalent interactions guide the organization of individual molecules. The aromatic ring and the amino group of this compound can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the stability of supramolecular structures.

Utility as a Structural Unit in Complex Organic Molecules (e.g., NanoPutians)

A notable application of the 2-(3,3-dimethylbut-1-yn-1-yl) motif is in the synthesis of "NanoPutians," a series of anthropomorphic organic molecules designed for educational purposes to illustrate concepts of organic synthesis and nanotechnology. wordpress.comacs.orgwikipedia.orgyoutube.com The "arms" of the NanoKid, one of the first NanoPutians, are constructed from 3,3-dimethylbutyne, which is attached to a central benzene (B151609) ring via Sonogashira coupling. wordpress.comtheeurekamoments.com

The synthesis of the upper body of the NanoKid involves the following key steps:

Iodination of 1,4-dibromobenzene.

Sonogashira coupling with 3,3-dimethylbutyne to attach the "arms."

Formylation to introduce an aldehyde group.

Protection of the aldehyde as a 1,3-dioxolane, which forms the "head" of the NanoKid. wordpress.comwikipedia.org

The lower body of the NanoKid is synthesized starting from 4-nitroaniline, which undergoes a series of reactions including bromination, diazotization, and further Sonogashira couplings to introduce the "legs." acs.orgyoutube.com The upper and lower bodies are then joined together in a final Sonogashira coupling reaction. wordpress.comwikipedia.org This modular approach highlights the utility of the 2-(3,3-dimethylbut-1-yn-1-yl)phenyl unit as a reliable and versatile component in complex molecular construction.

Advanced Spectroscopic Characterization Methodologies for 2 3,3 Dimethylbut 1 Yn 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure, connectivity, and stereochemistry. For a molecule like 2-(3,3-Dimethylbut-1-yn-1-yl)aniline, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the amino (-NH₂) group, and the protons of the 3,3-dimethylbut-1-yn-1-yl substituent.

The aromatic protons typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The splitting patterns of these signals (e.g., doublet, triplet, multiplet) reveal the substitution pattern and the coupling relationships between adjacent protons. The two protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The most characteristic signal for the 3,3-dimethylbut-1-yn-1-yl group would be a sharp singlet in the upfield region (around δ 1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.7 - 7.4 | m | 4H |

| -NH₂ | 3.5 - 4.5 | br s | 2H |

| -C(CH₃)₃ | ~1.35 | s | 9H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons will resonate in the δ 110-150 ppm range. The carbon atom attached to the amino group (C-2) is expected to be significantly deshielded. The two sp-hybridized carbons of the alkyne group will appear in the δ 80-100 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | ~148 |

| Aromatic C-alkyne | ~110 |

| Aromatic CH | 115 - 135 |

| Alkyne C≡C | 80 - 100 |

| Quaternary C-(CH₃)₃ | ~28 |

| Methyl -C(CH₃)₃ | ~31 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and additivity rules.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the connectivity between the protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signals for the aromatic C-H groups can be unequivocally identified.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the tert-butyl protons and the alkyne carbons would confirm the structure of the side chain and its attachment to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₅N), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Table 3: Theoretical Mass for this compound

| Formula | Calculated Monoisotopic Mass |

|---|

An experimental HRMS result that matches this calculated mass to within a very small error margin (e.g., < 5 ppm) would provide strong evidence for the correct elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info It is an excellent method for assessing the purity of a volatile compound like this compound and for confirming its identity.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint." The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (m/z = 173), as well as a series of fragment ions. The fragmentation pattern can provide valuable structural information. For instance, a common fragmentation would be the loss of a methyl group (-15 amu) or a tert-butyl group (-57 amu) from the molecular ion. The presence of a single major peak in the gas chromatogram would indicate a high degree of purity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, the IR spectrum provides definitive evidence for the presence of the amine (NH₂), alkyne (C≡C), and aromatic ring functionalities.

The primary amine group gives rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric N-H stretches. For aniline, these peaks are typically observed around 3356 cm⁻¹ and 3433 cm⁻¹. researchgate.net The presence of two bands in this region is a hallmark of a primary amine. Additionally, the N-H bending vibration can be observed in the range of 1550-1650 cm⁻¹.

The carbon-carbon triple bond (C≡C) of the butynyl group is characterized by a stretching vibration that, for terminal alkynes, appears in the 2100-2140 cm⁻¹ region. However, in the case of internal alkynes, such as the one present in the title compound, this absorption is typically weaker and can be found in the 2190-2260 cm⁻¹ range. The specific frequency is influenced by the substitution pattern; the bulky tert-butyl group may affect the intensity and exact position of this peak.

The aromatic ring exhibits several characteristic absorptions. The C-H stretching vibrations of the benzene ring are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. For an ortho-disubstituted benzene ring, a strong absorption band is expected in the 735-770 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 |

| Alkyne | C≡C Stretch (Internal) | 2190 - 2260 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Primary Amine | N-H Bend | 1550 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Out-of-Plane Bend | 735 - 770 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals.

The electronic spectrum of aniline, the parent amine of the title compound, typically displays two main absorption bands. researchgate.net The primary absorption band, arising from a π → π* transition of the benzene ring, is observed at shorter wavelengths, around 230 nm. A secondary, lower intensity band, which is sensitive to the substitution on the ring and the solvent, appears at longer wavelengths, typically around 280-290 nm. researchgate.net This band is attributed to an n → π* transition involving the lone pair of electrons on the nitrogen atom and the π-system of the aromatic ring.

The introduction of the 3,3-dimethylbut-1-yn-1-yl group at the ortho position is expected to significantly influence the electronic spectrum. The alkyne group extends the π-conjugation of the aromatic system. This extended conjugation generally leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, a bathochromic shift (a shift to longer wavelengths) of the π → π* transition is anticipated. For a related compound, 2-(2-phenylethynyl)aniline, the UV-Vis spectrum shows absorption maxima that are shifted to longer wavelengths compared to aniline. researchgate.netresearchgate.net

The electronic transitions in organic molecules that are relevant to UV-Vis spectroscopy are primarily π → π* and n → π* transitions. youtube.com The π → π* transitions are generally more intense than the n → π* transitions. libretexts.org The presence of the amino group provides non-bonding electrons (n electrons), and the aromatic ring and alkyne provide π electrons, making both types of transitions possible in this compound.

The expected electronic transitions and their corresponding approximate absorption maxima for this compound are summarized in the following interactive data table, based on the known behavior of aniline and the expected effects of the alkynyl substituent.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Aromatic Ring and Alkyne | > 230 |

| n → π | Amine and Aromatic System | > 290 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the specific crystal structure of this compound is not publicly available as of this writing, analysis of closely related structures, such as derivatives of 2-alkynylanilines, can provide significant insights into the expected solid-state conformation. For instance, the crystal structure of a related compound would reveal the planarity of the aniline ring and the orientation of the amino and alkynyl substituents relative to the ring.

Key structural features that would be elucidated by an X-ray crystallographic study of this compound include:

Bond Lengths and Angles: The precise measurements of the C-N, C-C, C≡C, and aromatic C-C bond lengths would provide insight into the hybridization and electronic environment of the atoms. The C-C≡C bond angle is expected to be close to 180°, reflecting the sp hybridization of the alkyne carbons.

Intermolecular Interactions: In the solid state, molecules of this compound are likely to engage in intermolecular hydrogen bonding between the amino groups of adjacent molecules. The N-H---N or N-H---π interactions would play a significant role in the crystal packing. The nature and geometry of these interactions would be fully characterized.

A hypothetical table of key crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study is presented below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C≡C) | ~1.20 Å |

| Bond Length (C-N) | ~1.40 Å |

| Bond Angle (C-C≡C) | ~178-180° |

| Intermolecular Interactions | Hydrogen bonding (N-H---N, N-H---π) |

Theoretical and Computational Studies on 2 3,3 Dimethylbut 1 Yn 1 Yl Aniline

Density Functional Theory (DFT) Calculations